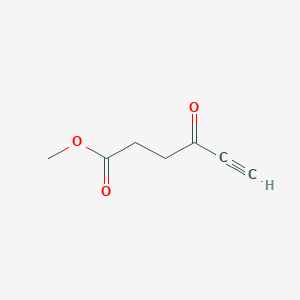

Methyl 4-oxohex-5-ynoate

Description

Significance of Acetylenic Ketone Esters in Contemporary Organic Synthesis

Acetylenic ketone esters, also known as alkynyl ketones, are a versatile class of compounds in modern organic synthesis. Their importance stems from the presence of multiple reactive functional groups within a single molecule, allowing for a wide range of chemical transformations.

The alkyne group, with its two orthogonal π-bonds, is highly energetic and participates in a variety of reactions, making synthetic transformations thermodynamically favorable and often irreversible. nih.gov This functionality can be involved in metal-mediated cycloadditions, reductive couplings, and various coupling reactions. nih.gov Furthermore, the carbon-carbon triple bond can be considered a synthetic equivalent of a carbonyl group, providing a "hidden" entry into carbonyl chemistry. nih.gov Depending on the reaction conditions, terminal alkynes can be converted into either ketones or aldehydes. nih.gov

The ketone and ester functionalities also contribute significantly to the reactivity of these molecules. The ketone group can be converted into various other functional groups and can act as a Michael acceptor. nih.gov The ester group can undergo nucleophilic substitution reactions. The presence of both a ketone and an ester allows for the construction of complex molecular architectures through reactions such as aldol (B89426) condensations and Michael additions.

Acetylenic ketone esters are valuable intermediates in the synthesis of a wide array of organic compounds, including natural products and biologically active molecules. thieme-connect.com For instance, they are used in the synthesis of chiral building blocks for inhibitors of enzymes like HMG-CoA reductase. nih.gov Their ability to undergo various transformations makes them crucial in the construction of heterocyclic compounds such as pyranones, thiochromones, and chromones. rsc.orgrsc.org

Overview of Structural Motifs and Their Synthetic Utility

The structure of Methyl 4-oxohex-5-ynoate features several key motifs that dictate its reactivity and synthetic applications.

| Structural Feature | Description | Synthetic Utility |

| Methyl Ester Group | The methoxycarbonyl group at one end of the carbon chain. | Influences solubility and can participate in nucleophilic substitution reactions. vulcanchem.com |

| Ketone Group | A carbonyl group located at the 4-position of the hexane (B92381) chain. | Acts as an electrophilic site for nucleophilic attack and can be a site for enolate formation. nih.gov |

| Terminal Alkyne | A carbon-carbon triple bond at the end of the molecule (5-ynoate). | A highly reactive site for various addition reactions, cycloadditions, and can act as a nucleophile in certain reactions. nih.govnih.gov |

The arrangement of these functional groups allows for a variety of synthetic transformations:

Michael Addition: The conjugated system that can be formed from the ketone and alkyne allows for Michael addition reactions, where nucleophiles add to the molecule. nih.gov

Cyclization Reactions: The proximity of the functional groups facilitates intramolecular cyclization reactions to form heterocyclic compounds. For example, they can be used to synthesize 2-pyranones. rsc.org

Addition to the Alkyne: The terminal alkyne can undergo various addition reactions. For instance, trimethylgallium (B75665) can promote the addition of acetylenes to α-keto esters to form α-hydroxy esters. thieme-connect.com

Radical Cyclization: Alkynyl aryl ketones can undergo radical cyclization to synthesize compounds like 3-seleno-substituted thiochromones and chromones. rsc.org

The synthetic utility of this compound and related acetylenic ketone esters is vast. They serve as precursors for a diverse range of more complex molecules, making them indispensable tools in the field of advanced organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

118622-32-5 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

methyl 4-oxohex-5-ynoate |

InChI |

InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h1H,4-5H2,2H3 |

InChI Key |

OUXJZOJDHRKONT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)C#C |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Methyl 4 Oxohex 5 Ynoate

Cycloaddition Reactions and Heterocycle Synthesis

The electron-deficient alkyne and the ketone functionality within methyl 4-oxohex-5-ynoate make it an excellent substrate for various cycloaddition reactions, leading to the formation of important heterocyclic scaffolds.

[3+2] Cycloadditions for Pyrazole (B372694) and Isoxazole (B147169) Ring Formation

The terminal alkyne of 4-oxoalkynoates, such as this compound, readily participates in [3+2] cycloaddition reactions with 1,3-dipoles to furnish five-membered heterocycles.

The reaction of methyl 4-oxo-2-butynoate with diazomethane (B1218177) serves as a model for the synthesis of pyrazoles. clockss.org This reaction proceeds readily to afford pyrazole derivatives. clockss.org The regioselectivity of the cycloaddition can be influenced by the substituents on the alkyne. clockss.org For instance, the cycloaddition of diazomethane to methyl 4-oxo-2-butynoate can potentially yield two regioisomeric pyrazoles.

| Dipole | Alkyne Substrate | Product(s) | Reference |

| Diazomethane | Methyl 4-oxo-2-butynoate | Methyl 4-formylpyrazole-3-carboxylate and Methyl 3-formylpyrazole-4-carboxylate | clockss.org |

| Ethyl diazoacetate | Methyl 4-oxo-2-butynoate | Ethyl 3-carbomethoxy-4-formylpyrazole-5-carboxylate and Ethyl 4-carbomethoxy-3-formylpyrazole-5-carboxylate | clockss.org |

Similarly, isoxazoles can be synthesized through the [3+2] cycloaddition of nitrile oxides with the alkynyl group of this compound. nih.govorganic-chemistry.org The in-situ generation of nitrile oxides from aldoximes followed by their reaction with alkynes is a common and efficient method for constructing the isoxazole ring. organic-chemistry.orgresearchgate.net This reaction generally proceeds with high regioselectivity, leading to the formation of 3,5-disubstituted isoxazoles. organic-chemistry.org The use of catalysts, such as copper(I), can further control the regioselectivity of the cycloaddition. organic-chemistry.org

[4+1] and [4+2] Cycloaddition Reactions Involving Enolate-Iminium Dipoles

While direct examples involving this compound are not prevalent in the literature, the general reactivity of alkynes suggests their potential participation in [4+1] and [4+2] cycloaddition reactions with various dipoles. Enolate-iminium dipoles, generated in situ, are known to react as 1,4-dipoles in cycloaddition reactions with various dipolarophiles. semanticscholar.org The reaction of these dipoles with acetylenic compounds would be expected to yield six-membered heterocyclic systems. The reactivity of these dipoles can be switched between a 1,3-dipole and a 1,4-dipole depending on the reaction conditions and the nature of the substituents. semanticscholar.org

Multi-component Reactions Leading to Functionalized Heterocycles (e.g., 2-Aminofurans from 4-Oxo-2-alkynoates and Isocyanides)

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single step. While specific examples utilizing this compound are scarce, the reactivity of related 4-oxo-2-alkynoates provides valuable insights. A notable example is the one-pot synthesis of highly substituted 2-aminofurans from the reaction of 4-oxo-2-alkynoates and isocyanides. rsc.org This transformation is believed to proceed through a cascade of reactions involving the initial addition of the isocyanide to the alkyne, followed by cyclization.

Another related approach involves the gold(I)-catalyzed cascade reaction of ynamides with propargylic alcohols, which also furnishes fully substituted 2-aminofurans. rsc.org These examples highlight the potential of the 4-oxo-alkynoate scaffold in constructing furan (B31954) rings through MCRs.

Synthesis of Pyridines and Triazoles from 4-Oxohex-5-ynoate Derivatives

The versatile functionality of this compound makes it a potential precursor for the synthesis of other important heterocycles like pyridines and triazoles.

The synthesis of pyridines can be envisioned through several strategies. The Bohlmann-Rahtz pyridine (B92270) synthesis, which involves the condensation of an enamine with an ynone, is a plausible route. researchgate.netnih.gov In this scenario, a suitable enamine could react with this compound to form a dihydropyridine (B1217469) intermediate, which upon oxidation would yield the corresponding substituted pyridine. Another approach is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org

The synthesis of 1,2,3-triazoles can be readily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. scienceopen.com The terminal alkyne of this compound would be expected to react efficiently with a variety of organic azides in the presence of a copper(I) catalyst to afford the corresponding 1,4-disubstituted 1,2,3-triazole derivative. This reaction is known for its high efficiency, regioselectivity, and broad functional group tolerance. scienceopen.comresearchgate.net

Intramolecular Cyclization and Annulation Processes

The strategic placement of the ketone and alkyne functionalities in this compound allows for intramolecular reactions, leading to the formation of fused and polycyclic ring systems.

Formation of Indenone and Related Polycyclic Systems

Intramolecular cyclization of ortho-alkynylaryl ketones is a well-established method for the synthesis of indenone derivatives. researchgate.net While this compound itself does not possess an aryl group for a direct Friedel-Crafts type cyclization, its derivatives containing an appropriately positioned aromatic ring can undergo such transformations. Gold and rhodium catalysts have proven to be particularly effective in promoting these cyclizations. nih.govencyclopedia.pubnih.govrsc.org

Gold(I) catalysts can activate the alkyne, facilitating a 5-exo-dig or 6-endo-dig cyclization, which after subsequent rearrangement can lead to indenone structures. researchgate.netencyclopedia.pub For instance, gold(I)-catalyzed cyclization of 2-alkynylaryl ketones can proceed through an isobenzofuranium intermediate, which then rearranges to the corresponding 2,3-disubstituted indenone. researchgate.net

The following table summarizes the catalytic systems used for the synthesis of indenones from related alkynyl ketones.

| Catalyst | Substrate Type | Product | Reference |

| Gold(I) complexes | o-Alkynylaryl ketones | Indenones | researchgate.netencyclopedia.pub |

| Rhodium complexes | α,β-unsaturated esters | β-hydroxylactones | nih.govbeilstein-journals.org |

These examples demonstrate the potential of the 4-oxoalkynoate framework in constructing complex polycyclic systems through transition-metal-catalyzed intramolecular reactions.

Copper-Catalyzed Intramolecular Annulation of Conjugated Enynone Analogues

Copper-catalyzed reactions are a cornerstone in the functionalization of alkyne-containing molecules. In the context of conjugated enynone analogues of this compound, copper catalysts facilitate intramolecular annulation reactions, leading to the formation of cyclic compounds. These reactions often proceed through a cascade mechanism, where multiple bonds are formed in a single operation.

A notable example is the copper-catalyzed intramolecular cascade reaction of conjugated enynones to produce substituted 1H-indenes. acs.orgfigshare.com This transformation utilizes an inexpensive and less toxic copper salt as the sole catalyst, affording the products in good to excellent yields under mild conditions. acs.orgfigshare.com The reaction exhibits broad functional group tolerance, enhancing its synthetic utility. acs.orgfigshare.com Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that the reaction proceeds via a copper-mediated 5-exo-dig cyclization of the enynone. acs.orgfigshare.com This initial cyclization generates a copper-(2-furyl)-carbene intermediate, which then undergoes a diene-carbene cyclization, involving a 6π cyclization and reductive elimination, followed by a 1,5-hydrogen shift to yield the final 1H-indene product. acs.orgfigshare.com

The versatility of copper catalysis is further demonstrated in the synthesis of various heterocyclic structures. For instance, the reaction of ε-acetylenic β-keto esters, structural relatives of this compound, with reagents like iodobenzene (B50100) in the presence of a copper(I) iodide and a palladium catalyst, showcases the functionalization of the acetylenic moiety. acs.org

Tandem Addition/Cyclization/Carbon-Carbon Cleavage Reactions

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by the sequential formation of multiple chemical bonds without the isolation of intermediates.

Gold-catalyzed tandem cyclization/oxidative cleavage reactions of (Z)-enynols, which can be conceptually related to derivatives of this compound, provide a novel route to highly substituted butenolides through the cleavage of a carbon-carbon triple bond. organic-chemistry.org This process is initiated by bubbling oxygen through a solution of the (Z)-enynol with a gold(I) catalyst, such as AuCl(PPh3)/AgOTf, under mild conditions. organic-chemistry.org The reaction is versatile and accommodates a range of substituents on the enynol substrate, and can even be used to construct spirolactones. organic-chemistry.org

Another example of tandem reactions involves the Brønsted acid-promoted synthesis of 2-amino-5-aroylmethylthiazole derivatives from 1,4-enediones and thioureas. rsc.org This reaction proceeds through a self-sequenced series of events including a thio-Michael-addition, intramolecular selective cyclization, dehydration/aromatization, and a final C-C bond cleavage. rsc.org

Furthermore, tandem radical addition-cyclization reactions of oxime ethers and hydrazones connected to an α,β-unsaturated carbonyl group have been described. nih.gov These reactions proceed smoothly to form heterocycles through a tandem C-C bond-forming process. nih.gov In some cases, the use of a Lewis acid like Zn(OTf)2 can influence the stereochemical outcome of the reaction. nih.gov

Nucleophilic Addition Reactions at Carbonyl and Alkyne Moieties

The carbonyl and alkyne functionalities within this compound are primary sites for nucleophilic attack. These reactions are fundamental for the derivatization and elaboration of the ketoester scaffold.

The carbonyl group readily undergoes nucleophilic addition, a characteristic reaction of ketones. youtube.com For instance, Grignard reagents can add to the carbonyl carbon, leading to the formation of tertiary alcohols after an aqueous workup. youtube.com Similarly, reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the ketone to a secondary alcohol. youtube.com

The alkyne moiety, being an electron-rich system, can also be subject to nucleophilic attack, particularly when activated by a catalyst or an adjacent electron-withdrawing group. In the context of related acetylenic ketoesters, nucleophilic attack at the β-position of the keto group is a common reaction pathway. rsc.org For example, the reaction of methyl 4-oxo-2-alkynoates with isocyanides in the presence of various aldehydes leads to the formation of highly substituted 2-aminofurans. rsc.org The regioselectivity of this cycloaddition is influenced by the substituents on the ketoester. rsc.org

The reactivity of acetylenic ω-ketoesters with bases like tetra-n-butylammonium fluoride (B91410) (TBAF) and potassium tert-butoxide (t-BuOK) can lead to cascade reactions affording electrophilic allenes or functionalized oxetane (B1205548) derivatives. nih.govacs.org

Functional Group Interconversions and Derivatizations of the Acetylenic Ketoester Scaffold

Functional group interconversions (FGIs) are essential transformations in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.ukorganic-chemistry.org For a molecule like this compound, with its multiple functional groups, a wide array of FGIs can be envisioned to create a diverse range of derivatives.

The ester group can be hydrolyzed to the corresponding carboxylic acid, 5-methyl-4-oxohex-5-enoic acid, under acidic or basic conditions. nih.gov This carboxylic acid can then be further derivatized, for example, through reductive bromination to the corresponding bromide. organic-chemistry.org The ester can also be reduced to a primary alcohol using strong reducing agents like LiAlH4. imperial.ac.uk

The ketone functionality can be converted into various other groups. For instance, it can be transformed into an oxime by reaction with hydroxylamine (B1172632), or a hydrazone by reaction with hydrazine (B178648) derivatives. nih.gov The ketone can also be a site for olefination reactions, such as the Wittig reaction, to introduce a new carbon-carbon double bond.

The alkyne group offers numerous possibilities for derivatization. It can be reduced to the corresponding alkene or alkane. imperial.ac.uk It can also participate in various coupling reactions, such as the Sonogashira coupling, to introduce aryl or vinyl substituents. acs.org Furthermore, the alkyne can undergo hydration to yield a methyl ketone or participate in cycloaddition reactions.

An example of derivatization is the synthesis of N-(α-furanyl) alkyl sulfoximines via a gold-catalyzed reaction of enynones with sulfoximines. rsc.org This reaction involves a Michael addition of the sulfoximine (B86345) to the enynone, followed by an intramolecular cyclization. rsc.org

Studies on Regioselectivity and Diastereoselectivity in Transformations

The presence of multiple reactive sites and the potential for the creation of new stereocenters make the study of regioselectivity and diastereoselectivity crucial in the transformations of this compound and its analogues.

In nucleophilic addition reactions to α,β-unsaturated systems, such as those found in derivatives of this compound, the regioselectivity can be controlled to favor either 1,2-addition (to the carbonyl group) or 1,4-conjugate addition. The choice of nucleophile, solvent, and reaction conditions plays a significant role in determining the outcome.

The diastereoselectivity of reactions is particularly important when new chiral centers are formed. For example, in the cobalt-catalyzed cycloisomerization of ε-acetylenic β-keto esters, the process controls the relative stereochemistry of two contiguous stereogenic centers. acs.orgnih.gov Similarly, in the tandem radical addition-cyclization of chiral oxime ethers, diastereoselective reactions have been observed. nih.gov

In the context of cycloaddition reactions, the regioselectivity of the attack of a nucleophile on the acetylenic ketoester system is a key factor. For instance, in the synthesis of 2-aminofurans from methyl 4-oxo-2-alkynoates, the nucleophilic attack of the isocyanide occurs regioselectively at the carbon alpha to the ester group. rsc.org However, with certain substrates, minor regioisomers resulting from attack at the β-position of the keto group can also be formed. rsc.org

The hydroboration-oxidation of alkenes is a classic example of a reaction that exhibits both high regioselectivity (anti-Markovnikov addition) and diastereoselectivity (syn-addition). chemrxiv.org While not directly a reaction of this compound itself, the principles of controlling selectivity are broadly applicable to its transformations.

Mechanistic Investigations of Methyl 4 Oxohex 5 Ynoate Reactions

Elucidation of Catalytic Cycles in Metal-Mediated Transformations

Metal catalysts play a pivotal role in activating the functional groups of methyl 4-oxohex-5-ynoate, enabling a range of transformations. The elucidation of the catalytic cycles is crucial for optimizing reaction conditions and expanding the synthetic utility of this versatile building block.

Copper-catalyzed reactions of conjugated enynones, structurally related to this compound, often proceed through the formation of highly reactive copper-carbene intermediates. acs.orgnih.gov The proposed catalytic cycle typically begins with a 5-exo-dig cyclization, where the carbonyl oxygen performs a nucleophilic attack on the copper-activated internal carbon of the alkyne. acs.org This step leads to the formation of a key (2-furyl) copper-carbene species. acs.org

Once formed, this copper-carbene intermediate can follow several pathways. One possibility is an intramolecular nucleophilic attack by a tethered vinyl group onto the electron-deficient carbene-carbon, leading to the generation of complex cyclic structures like 1H-indenes. acs.org Detailed Density Functional Theory (DFT) calculations support a mechanism involving a copper-mediated 5-exo-dig cyclization to give the copper-(2-furyl)-carbene intermediate, which can then undergo further transformations such as a formal C(sp²)–H insertion. acs.org The migratory insertion of copper carbene species can also yield an alkynoate copper intermediate, which upon protonation, can lead to alkynylated products. encyclopedia.pub

Table 1: Proposed Mechanistic Steps in Copper-Catalyzed Enynone Cyclization

| Step | Description | Key Intermediate |

| 1 | Catalyst Activation | Copper catalyst coordinates with the alkyne moiety. |

| 2 | 5-exo-dig Cyclization | Nucleophilic attack of the carbonyl oxygen onto the alkyne. acs.org |

| 3 | Carbene Formation | Formation of a (2-furyl) copper-carbene intermediate. acs.org |

| 4 | Further Reaction | Intramolecular nucleophilic attack, C-H insertion, or other cyclizations. acs.org |

These copper-catalyzed cascades are efficient, with some reactions proceeding at moderate temperatures (e.g., 55 °C) with low catalyst loading (e.g., 1.0 mol %). acs.org

Lewis acid catalysis is instrumental in activating carbonyl compounds for various transformations, including those leading to the formation of acetylenic ketones. A Lewis acid, such as titanium tetrachloride (TiCl₄) or iron(III) chloride (FeCl₃), functions by coordinating to the carbonyl oxygen atom. purdue.educhemrxiv.org This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. purdue.educhemrxiv.org

In the context of acetylenic ketone synthesis, this activation facilitates the addition of an alkyne nucleophile to the carbonyl group. Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that for reductions involving ketones, a hydroboration mechanism can be operative in the presence of a Lewis acid like TiCl₄. purdue.edu For other transformations, the strength of the Lewis acid is critical. While a catalyst like FeCl₃ may be sufficient for aryl ketones, aliphatic ketones often require a stronger Lewis acid or a "superelectrophile" generated through the association of multiple Lewis acid units to achieve efficient activation. chemrxiv.org

Table 2: Comparison of Lewis Acids in Carbonyl Activation

| Lewis Acid | Typical Substrate | Activation Mode | Relative Strength |

| FeCl₃ | Aryl Ketones | Monomeric coordination. chemrxiv.org | Moderate |

| TiCl₄ | Alkyl Ketones | Coordination, can facilitate hydroboration. purdue.edu | Strong |

| BF₃·Et₂O | Various Carbonyls | Coordination. chemrxiv.org | Moderate to Strong |

| SnCl₄ | Various Carbonyls | Coordination. chemrxiv.org | Moderate |

The choice of Lewis acid and solvent can significantly influence the reaction pathway and selectivity, determining whether the outcome is reduction, deoxyhalogenation, or other functional group transformations. purdue.edu

Mechanistic Pathways of Base-Catalyzed Reactions

Base-catalyzed reactions of this compound exploit the acidity of protons alpha to the carbonyl group and the reactivity of the terminal alkyne. Superbasic conditions, in particular, can generate highly reactive intermediates, leading to unique reaction pathways.

Quantum chemistry provides profound insights into reaction mechanisms that are often difficult to probe experimentally. wikipedia.orgorientjchem.org Detailed quantum chemical studies, using methods like Density Functional Theory (DFT), have been performed to elucidate the mechanism of the ethynylation of ketones in superbasic media, such as a mixture of potassium hydroxide (B78521) and dimethyl sulfoxide (B87167) (KOH/DMSO). researchgate.net

These computational studies map the potential energy surface of the reaction, identifying transition states and intermediates. For the ethynylation of a ketone with an acetylene (B1199291), the mechanism involves the deprotonation of the acetylene by the superbase to form a potent acetylide nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of the ketone. researchgate.net The calculations reveal the activation barriers for each step, with the limiting stage for the reaction of acetone (B3395972) with phenylacetylene (B144264) in the presence of the organic superbase t-Bu-P₄ having a calculated free energy of activation (∆G‡) of 19.7 kcal/mol, consistent with the mild experimental conditions. researchgate.net A comparative analysis between different superbasic systems, such as organic t-Bu-P₄/DMSO and inorganic KOH/DMSO, highlights distinct features in their modes of action. researchgate.net

The presence of a ketone in this compound allows for the formation of an enolate ion under basic conditions. masterorganicchemistry.com The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base. In superbasic systems, this deprotonation is highly efficient. researchgate.net The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

While the negative charge resides predominantly on the more electronegative oxygen atom, enolates typically react as carbon nucleophiles, attacking electrophiles at the α-carbon. masterorganicchemistry.com The use of bulky bases, such as lithium diisopropylamide (LDA), often favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon), whereas weaker bases and higher temperatures can lead to the more thermodynamically stable, more substituted enolate. smolecule.comyoutube.com The high reactivity of enolates generated in superbasic media makes them powerful intermediates for forming new carbon-carbon bonds.

Understanding Regioselectivity in Cycloaddition Reactions via Nucleophilic Attack

Cycloaddition reactions involving substrates like this compound, which possess multiple reactive sites, often raise questions of regioselectivity. In the context of forming heterocyclic rings, such as furans, the regioselectivity is dictated by the initial site of nucleophilic attack on the α,β-unsaturated ketone system. rsc.org

For multicomponent reactions involving a 4-oxo-alkynoate, an isocyanide, and an aldehyde, the regioselectivity of the cycloaddition is generally high. rsc.org The outcome depends on whether the initial nucleophilic attack by the isocyanide occurs at the α- or β-position relative to the keto group. rsc.org Experimental and computational studies on related systems show that attack at the β-position is often favored, leading to a specific regioisomer. rsc.org However, this selectivity can be influenced by the electronic nature of the substituent on the alkyne. Electron-rich substituents at the 4-position of a butynoate can decrease the regioselectivity, allowing for the formation of a minor regioisomer resulting from attack at the α-position. rsc.org Steric hindrance near the reactive centers can also play a significant role in directing the nucleophilic attack and thus controlling the regioselectivity of the reaction. vulcanchem.com

Table 3: Regioselectivity in the Cycloaddition of Methyl 4-oxo-4-aryl-2-butynoates

| Aryl Substituent (at C4) | Electronic Effect | Regioselectivity | Observed Outcome |

| Phenyl | Neutral | >95% rsc.org | Predominantly one regioisomer formed. rsc.org |

| Thiophen-2-yl | Electron-Rich | Decreased rsc.org | Mixture of regioisomers observed. rsc.org |

| 4-Nitrophenyl | Electron-Withdrawing | High | High yield of a single regioisomer. rsc.org |

Isotopic Labeling Studies to Determine Reaction Stereochemistry and Pathways

Isotopic labeling is a powerful and definitive technique for elucidating the intricate details of reaction mechanisms, including stereochemical outcomes and the specific pathways through which transformations occur. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), researchers can trace the position of the labeled atom throughout a chemical reaction. This method provides unambiguous evidence for bond formations, bond cleavages, and atomic rearrangements. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the application of these techniques to structurally analogous enynones, keto-esters, and alkynes provides a clear blueprint for how such investigations would be designed and interpreted.

Detailed research findings from analogous systems demonstrate the utility of isotopic labeling. For instance, in the study of metal-catalyzed cyclization reactions of enynones, deuterium labeling is frequently employed to track the movement of hydrogen atoms. acs.org In a hypothetical reaction involving the cyclization of this compound, placing a deuterium label on the carbon adjacent to the ester (C-3) could help determine if a proton transfer from this position is intramolecular or involves the solvent.

Furthermore, ¹⁸O labeling is instrumental in reactions involving oxygen transfer or ester hydrolysis. beilstein-journals.orgacs.org For example, to confirm the mechanism of hydrolysis of the methyl ester group in this compound, the reaction could be performed in water enriched with ¹⁸O (H₂¹⁸O). If the resulting carboxylic acid incorporates the ¹⁸O label, it provides strong evidence for the pathway of nucleophilic attack by water on the carbonyl carbon. pressbooks.pub Similarly, in an oxidation reaction where an oxygen atom is inserted, labeling the oxidant (e.g., a peracid or molecular oxygen) with ¹⁸O can reveal the source of the oxygen in the final product. acs.org

Kinetic Isotope Effect (KIE) studies, where the reaction rate is compared between a normal substrate and its isotopically labeled counterpart, can identify the rate-determining step of a reaction. A significant KIE (kH/kD > 1) upon replacing a hydrogen with deuterium at a specific position indicates that the C-H bond at that position is broken during the rate-limiting step of the reaction. mdpi.com

The following table illustrates hypothetical isotopic labeling experiments that could be applied to this compound to elucidate various mechanistic questions.

| Isotopic Label | Position in this compound | Reaction Type Studied | Hypothetical Finding and Mechanistic Implication | Reference Analogy |

| ²H (Deuterium) | C-3 (α to ester) | Base-catalyzed isomerization | Deuterium is retained in the product, suggesting an intramolecular proton transfer mechanism. | rsc.org |

| ²H (Deuterium) | Terminal Alkyne (C-6) | Metal-catalyzed addition | In a reduction reaction, deuterium incorporation at C-5 and C-6 helps to elucidate the stereochemistry of the addition (syn or anti). | rsc.org |

| ¹³C | Carbonyl Carbon (C-4) | Decarbonylative rearrangement | Tracking the ¹³C label reveals whether the carbonyl group is expelled or incorporated into a new skeletal structure. | sioc.ac.cn |

| ¹⁸O | Carbonyl Oxygen (C-4) | Gold-catalyzed cyclization | The ¹⁸O label is found in a furan (B31954) ring of the product, confirming intramolecular oxygen transfer from the ketone. | beilstein-journals.org |

| ¹⁸O | Ester Oxygen (-OCH₃) | Acid-catalyzed hydrolysis | The ¹⁸O label is found exclusively in the methanol (B129727) product, confirming cleavage of the acyl-oxygen (C-O) bond. | pressbooks.pub |

These examples, drawn from studies on related compounds, underscore the precision with which isotopic labeling can map reaction pathways. In the context of this compound, such experiments would be crucial for distinguishing between proposed intermediates, verifying transition states, and understanding the stereochemical course of its diverse reactions. The insights gained are fundamental for optimizing reaction conditions and designing new synthetic methodologies.

Applications of Methyl 4 Oxohex 5 Ynoate in Advanced Organic Synthesis

Methyl 4-oxohex-5-ynoate as a Key Synthon for Complex Natural Product Cores

The arrangement of functional groups in this compound makes it an intriguing precursor for the assembly of core structures found in various natural products. The terminal alkyne is particularly valuable for carbon-carbon bond-forming reactions, while the keto-ester functionality allows for a diverse range of subsequent transformations.

One of the most powerful methods for constructing cyclopentenone rings, a common motif in natural products like terpenes, is the Pauson-Khand reaction. csic.esnih.gov This reaction involves a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt or rhodium complexes. csic.esnih.govrsc.org this compound is an ideal substrate for an intramolecular Pauson-Khand reaction, where the tethered keto-ester moiety could be elaborated with an alkene. This would lead to the rapid assembly of a bicyclic system, a key step in the synthesis of complex polycyclic terpenes. nih.gov

While a direct application of this compound in a completed natural product synthesis is not prominently reported, the asymmetric reduction of its keto group has been studied. The use of a mutated secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) on this compound demonstrates its ability to be selectively transformed into a chiral alcohol, a critical step for controlling stereochemistry in natural product synthesis. uga.edu

Role as a Privileged Building Block for Pharmacologically Active Heterocyclic Scaffolds

Heterocyclic structures are cornerstones of medicinal chemistry, and the functional handles of this compound provide multiple entries into diverse heterocyclic systems. gla.ac.uk The keto-alkyne portion of the molecule is particularly reactive and can be used to construct nitrogen- and oxygen-containing rings.

Intramolecular cyclization of molecules containing the keto-alkyne framework is a known strategy for synthesizing heterocycles. acs.orgchim.it For instance, derivatives of this compound, such as alkynyl α-ketoanilides, can undergo phosphine-catalyzed intramolecular cyclization to generate dihydro-quinolone and quinolone scaffolds, which are present in many biologically active compounds. acs.org Similarly, base-catalyzed intramolecular cyclizations of ortho-alkynyl anilines are used to form indole (B1671886) rings. chim.it

Furthermore, the terminal alkyne allows for participation in powerful cross-coupling reactions like the Sonogashira coupling. organic-chemistry.orgmdpi.com This reaction would couple this compound to aryl or vinyl halides. If the coupling partner contains a suitably positioned nucleophile (like an amine or alcohol), a subsequent domino cyclization can occur to form heterocycles such as benzofurans or indoles. organic-chemistry.orgpsu.edu This strategy is a cornerstone in the synthesis of C-2 alkynyl derivatives of natural products like withaferin A for cytotoxic evaluation. nih.gov

Finally, the keto-alkyne motif can participate in formal cycloadditions. For example, in an Aza-Diels-Alder reaction, the ketone can act as part of the dienophile, or the alkyne can be part of a diene system, leading to the formation of nitrogen-containing six-membered rings like dihydropyridines, precursors to piperidines. gla.ac.ukunipv.it

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Coupling Partner/Reagent | Resulting Heterocyclic Scaffold | Potential Pharmacological Relevance |

|---|---|---|---|

| Intramolecular Cyclization | Base or Metal Catalyst | Quinolones, Indoles | Antibacterial, Anticancer |

| Sonogashira Coupling / Domino Cyclization | o-Iodophenol or o-Iodoaniline | Benzofurans, Indoles | Antifungal, Anti-inflammatory |

| Aza-Diels-Alder Reaction | Imines, Dienes | Dihydropyridines, Piperidines | CNS disorders, Analgesics |

Utilization in the Construction of Highly Functionalized Carbocyclic and Spirocyclic Systems

The construction of complex carbocyclic and spirocyclic ring systems is a significant challenge in organic synthesis. This compound offers unique potential for these transformations through intramolecular reactions that leverage its dual functionality.

A key potential transformation is the Conia-ene reaction, which is an intramolecular cyclization between an enolizable ketone and an alkyne. wikipedia.org Under thermal or Lewis acid-catalyzed conditions, the enol tautomer of the ketone in this compound could attack the terminal alkyne in a 5-exo-dig manner. This would generate a highly functionalized cyclopentene (B43876) ring, a valuable carbocyclic building block. Gold catalysts have been shown to be particularly effective at promoting these types of cyclizations under mild conditions. wikipedia.org

Another powerful acid-catalyzed intramolecular reaction is alkyne-ketone metathesis, which can construct five-membered cyclic enones from tethered alkynyl ketones. rsc.org This transformation provides a direct route to functionalized cyclopentenones, which are versatile intermediates in organic synthesis.

The Pauson-Khand reaction, mentioned earlier, is also a premier method for synthesizing carbocycles. csic.esorganic-chemistry.org An intermolecular version, reacting this compound with a separate alkene molecule and carbon monoxide, would yield a densely functionalized cyclopentenone core, ready for further elaboration. csic.es

Table 2: Potential Carbocyclic Systems from this compound

| Reaction Type | Key Conditions | Resulting Carbocyclic System |

|---|---|---|

| Conia-Ene Reaction | Thermal or Lewis Acid (e.g., Au(I)) | Functionalized Cyclopentene |

| Alkyne-Ketone Metathesis | Brønsted Acid (e.g., TfOH) | Substituted Cyclopentenone |

| Pauson-Khand Reaction | Cobalt or Rhodium Catalyst, CO | Functionalized Cyclopentenone |

Integration into Cascade and Domino Reaction Sequences for Molecular Complexity Generation

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. scripps.edu This strategy rapidly builds molecular complexity and is highly valued in modern synthesis. The structure of this compound is well-suited for initiating such sequences.

The terminal alkyne can be transformed into a more reactive intermediate that triggers a cascade. For example, a Sonogashira coupling can be the first step in a domino sequence. Coupling this compound with an appropriate partner can set the stage for a subsequent intramolecular cyclization, such as a carbanion-yne cyclization, to form complex ring systems in one pot. organic-chemistry.org

Alternatively, the alkyne can be activated by an electrophile, such as an iodine source. This activates the triple bond towards nucleophilic attack from the enol or enolate of the ketone, triggering an electrophilic cyclization cascade to produce functionalized carbocycles or heterocycles. chim.it

Finally, the alkyne can be used as a latent carbonyl group. mdpi.com Hydration of the alkyne, often catalyzed by gold or mercury salts, would generate a 1,4-dicarbonyl system. This intermediate is primed for subsequent intramolecular aldol (B89426) condensation reactions, which is a classic cascade sequence for the formation of five- or six-membered rings. This "alkyne-carbonyl metathesis" represents a powerful way to generate cyclic enones. mdpi.com

Theoretical Chemistry and Computational Studies of Methyl 4 Oxohex 5 Ynoate

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reaction pathways of organic molecules. organic-chemistry.orgresearchgate.net By calculating the electronic structure and energies of reactants, transition states, and products, DFT can map out the energetic landscape of a chemical reaction, providing crucial information about its feasibility and mechanism. rsc.orgresearchgate.net

For Methyl 4-oxohex-5-ynoate, DFT calculations would be invaluable for analyzing its diverse reactivity. The molecule features several electrophilic sites, primarily the carbonyl carbon and the sp-hybridized carbons of the alkyne, making it susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com DFT could be employed to model various potential reaction pathways, including:

Nucleophilic Addition to the Ketone: Investigating the addition of nucleophiles to the carbonyl group to form a tertiary alcohol. DFT can determine the activation barriers for different nucleophiles and predict the stereoselectivity of the reaction if a chiral center is formed.

Michael Addition to the Alkyne: Modeling the conjugate addition of nucleophiles to the carbon-carbon triple bond, a common reaction for ynones. researchgate.net DFT calculations can elucidate the regioselectivity of the attack (i.e., at the α or β position to the carbonyl group) and the subsequent steps of the reaction mechanism.

Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions, such as [2+2] or [3+2] cycloadditions, to form cyclic compounds. numberanalytics.compsu.edu DFT can be used to explore the concerted or stepwise nature of these reactions, identify the transition state structures, and predict the stereochemical outcome. georgiasouthern.edu For instance, in a [3+2] dipolar cycloaddition with an azide, DFT could predict the preferred regioisomer of the resulting triazole.

A hypothetical DFT study on the Michael addition of different nucleophiles to this compound could yield a data table like the one below, illustrating the calculated activation energies.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Methanethiol | Acetonitrile | 15.2 |

| Ammonia | Acetonitrile | 18.5 |

| Methylamine | Acetonitrile | 17.9 |

| Phenol | Acetonitrile | 22.1 |

This table is generated for illustrative purposes and does not represent experimentally verified data.

Molecular Dynamics Simulations to Understand Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions in different environments. acs.orgeuropa.eu

For this compound, a relatively flexible molecule, MD simulations could be used to:

Explore Conformational Flexibility: The molecule can adopt various conformations due to rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them, which can influence the molecule's reactivity. unpaywall.org

Analyze Solvent Effects: The behavior of a molecule can be significantly affected by the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing a detailed picture of the solvation shell and its impact on the molecule's conformation and reactivity. nih.gov

Study Intermolecular Interactions: In the condensed phase, molecules interact with each other. MD simulations can be used to study the aggregation behavior of this compound and its interactions with other molecules, such as in a reaction mixture or a biological system. europa.eu

A hypothetical MD simulation study could generate data on the distribution of conformers in different solvents.

| Solvent | Dominant Conformer (Dihedral Angle C2-C3-C4-C5) | Population (%) |

| Water | 175° | 65 |

| Dichloromethane | -60° | 58 |

| Hexane (B92381) | 180° | 72 |

This table is generated for illustrative purposes and does not represent experimentally verified data.

Quantum Chemical Prediction of Reactivity, Selectivity, and Electronic Properties

Quantum chemical methods, including DFT and other ab initio techniques, can be used to calculate a variety of electronic properties that are directly related to a molecule's reactivity and selectivity. tue.nlias.ac.in These properties provide a quantitative basis for understanding and predicting how a molecule will behave in a chemical reaction.

For this compound, the following quantum chemical descriptors would be of particular interest:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the LUMO can indicate the electrophilicity of the molecule, while the shape of the LUMO can predict the site of nucleophilic attack. Conversely, the HOMO energy relates to the molecule's nucleophilicity. rsc.org

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would likely show negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon and the alkyne carbons.

Atomic Charges: Calculating the partial charges on each atom can provide a more quantitative measure of the electrophilic and nucleophilic sites within the molecule.

A hypothetical table of calculated quantum chemical properties for this compound is presented below.

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Mulliken Charge on C4 (Carbonyl) | +0.45 e |

| Mulliken Charge on C5 (Alkyne) | +0.15 e |

| Mulliken Charge on C6 (Alkyne) | -0.20 e |

This table is generated for illustrative purposes and does not represent experimentally verified data.

Computational Design of Novel Catalysts and Reaction Conditions for this compound Transformations

Computational chemistry is not only a tool for understanding existing chemical systems but also a powerful platform for the design of new catalysts and the optimization of reaction conditions. georgiasouthern.edugeorgiasouthern.edu By simulating the interaction of a substrate with a potential catalyst, it is possible to predict the catalyst's efficacy and selectivity, thereby guiding experimental efforts.

In the context of this compound, computational methods could be applied to:

Design Stereoselective Catalysts: For reactions that produce chiral centers, such as the reduction of the ketone or additions to the alkyne, computational methods can be used to design chiral catalysts that favor the formation of one enantiomer over the other. This involves modeling the transition states of the reaction with different catalyst structures to identify those that lead to the largest energy difference between the pathways to the two enantiomers. georgiasouthern.edu

Optimize Reaction Conditions: Computational studies can help in understanding the role of reaction conditions such as solvent, temperature, and additives. By simulating the reaction under different conditions, it is possible to identify those that lead to higher yields, better selectivity, or faster reaction rates.

Screen for Novel Catalytic Transformations: Computational approaches can be used to explore novel, yet undiscovered, catalytic transformations of this compound. By screening different types of catalysts and reaction partners, it may be possible to identify new and synthetically useful reactions. For example, computational screening could identify potential catalysts for the cyclotrimerization of the alkyne moiety to form substituted aromatic compounds. researchgate.netresearchgate.net

A hypothetical computational screening for a catalyst for the hydrosilylation of the alkyne in this compound could result in the following illustrative data.

| Catalyst | Ligand | Calculated Activation Barrier (kcal/mol) | Predicted Regioselectivity (β-addition) |

| [Rh(COD)Cl]₂ | PPh₃ | 25.8 | 85% |

| [Ir(COD)Cl]₂ | dppe | 22.1 | 92% |

| Ni(acac)₂ | SIMes | 28.4 | 75% |

| Pd(OAc)₂ | XPhos | 24.5 | 90% |

This table is generated for illustrative purposes and does not represent experimentally verified data.

Advanced Spectroscopic Analysis in Methyl 4 Oxohex 5 Ynoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Methyl 4-oxohex-5-ynoate, with its unique combination of functional groups, NMR provides critical data on the connectivity and spatial arrangement of atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are fundamental for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping out the molecular framework. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a correlation between the protons on C2 and C3, which are adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This technique allows for the definitive assignment of which protons are attached to which carbon atoms. For instance, the signal for the C1 methyl protons would correlate with the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.edu It is crucial for piecing together the carbon skeleton and identifying quaternary carbons. Key HMBC correlations for this compound would include:

The methyl protons (H1) to the ester carbonyl carbon (C-O).

The acetylenic proton (H6) to the carbonyl carbon at C4 and the sp-hybridized carbon at C5.

Protons at C3 to the carbonyl carbon at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. researchgate.net For a flexible molecule like this compound, NOESY could reveal preferred conformations in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: This table is a theoretical representation based on typical chemical shift values and expected correlations, as specific experimental data is not widely published.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| 1 (CH₃) | ~3.7 | ~52 | C=O (Ester) | - |

| 2 (CH₂) | ~2.7 | ~35 | C3, C=O (Ester) | H3 |

| 3 (CH₂) | ~3.0 | ~28 | C2, C4 | H2 |

| 4 (C=O) | - | ~195 | - | - |

| 5 (C≡) | - | ~85 | - | - |

| 6 (≡CH) | ~3.3 | ~80 | C4, C5 | - |

Dynamic NMR Spectroscopy for Rotational Barriers and Conformational Exchange

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. researchgate.netmdpi.com These processes can include bond rotations, ring inversions, or other conformational changes. rsc.org For this compound, the single bond between C3 and C4 is a potential site for restricted rotation due to the steric and electronic interactions between the ketone and the adjacent methylene group.

At low temperatures, the rotation around the C3-C4 bond might become slow enough to result in distinct NMR signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals. By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. While no specific DNMR studies on this compound are documented, this technique would be the primary method for quantifying its conformational dynamics in solution.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. sorbonne-universite.fr Each functional group absorbs infrared radiation at a characteristic frequency. The FT-IR spectrum of this compound is expected to display several distinct peaks corresponding to its structural components.

Table 2: Expected Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyne C-H | C≡C-H Stretch | ~3300 |

| Alkyne C≡C | C≡C Stretch | ~2100 |

| Ester Carbonyl | C=O Stretch | ~1740 |

| Ketone Carbonyl | C=O Stretch | ~1715 |

The presence of two carbonyl groups (ester and ketone) would likely result in two distinct, strong absorption bands in the 1700-1750 cm⁻¹ region. researchgate.net The sharp, weaker bands for the alkyne C≡C and C≡C-H stretches are also highly characteristic. amazonaws.com

Advanced Raman Techniques (e.g., Surface-Enhanced Raman Spectroscopy, Resonance Raman) for Mechanistic Probing

While standard Raman spectroscopy provides complementary information to FT-IR, advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Resonance Raman (RR) spectroscopy offer enhanced sensitivity and selectivity for specific applications.

Surface-Enhanced Raman Spectroscopy (SERS): SERS dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). rsc.orgmdpi.com This technique is extremely sensitive, capable of detecting very low concentrations of an analyte. researchgate.net Although no SERS studies of this compound have been reported, this method could be employed to investigate its interaction with metal catalysts or its orientation on a metal surface by observing which vibrational modes are most enhanced. researchgate.net

Resonance Raman (RR) Spectroscopy: In RR spectroscopy, the wavelength of the excitation laser is tuned to match an electronic transition of the molecule. rsc.org This results in a selective and significant enhancement of the vibrational modes associated with the part of the molecule responsible for the electronic absorption (the chromophore). aps.orgrsc.org For this compound, the n→π* transitions of the carbonyl groups and the π→π* transitions of the alkyne could potentially be targeted to selectively probe the vibrations of these specific functionalities, offering insights into their electronic structure and environment. psu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. rsc.orgrsc.org This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound (C₇H₈O₃), HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

Beyond molecular formula confirmation, HRMS provides crucial structural information through the analysis of fragmentation patterns. uva.nl When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely proceed through several predictable pathways, including:

Alpha-Cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups.

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₇H₈O₃]⁺˙ | Molecular Ion | 140.0473 |

| [C₆H₅O₂]⁺ | Loss of ˙OCH₃ | 109.0289 |

| [C₅H₅O₃]⁺ | Loss of ˙CH₂CH₃ (from a rearranged intermediate) | 113.0239 |

| [C₄H₃O]⁺ | Fragment from cleavage at the alkyne | 67.0184 |

The precise masses of these fragments, as determined by HRMS, would provide strong evidence to confirm the proposed structure of the molecule.

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Derivatives and Intermediates

While techniques like NMR and IR spectroscopy provide crucial information about a molecule's connectivity and functional groups, X-ray crystallography offers unambiguous, definitive proof of a molecule's three-dimensional structure in the solid state, including its precise bond lengths, bond angles, and stereochemistry. This technique is particularly vital when reactions yield unexpected products or complex structures with multiple stereocenters.

In research involving analogues of this compound, X-ray crystallography has been indispensable. A notable example involved a Robinson annulation reaction between 2-methylcyclohexane-1,3-dione (B75653) and methyl 4-oxohex-5-enoate (a close analogue containing a C=C double bond instead of a C≡C triple bond). journals.co.za The reaction did not yield the expected decalin derivative but instead produced a highly crystalline γ-lactone. The exact structure of this product, (-)-2,6-dioxo-6β-hydroxy-1β-methylbicyclo[3.3.1]nonyl-6-3'-propionic acid lactone, was unequivocally identified using single-crystal X-ray crystallography, revealing that it arose from the lactonization of an intermediate aldol (B89426). journals.co.za The analysis showed that the two six-membered rings of the bicyclic system adopt distorted chair conformations. journals.co.za

Table 2: Crystallographic Data for the Lactone Derivative from a Robinson Annulation Intermediate

| Parameter | Value |

|---|---|

| Chemical Formula | C13H16O5 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.702(4) |

| b (Å) | 11.190(5) |

| c (Å) | 13.593(7) |

| Z (Molecules/Unit Cell) | 4 |

Data sourced from a study on an anomalous Robinson annulation product. journals.co.za

Furthermore, X-ray crystallography has been used to confirm the structures of complex heterocyclic adducts formed from related ketoesters. For example, the structures of pyrazolooxadiazines and pyrazolooxazoles, formed through [4+2] and [4+1] cycloaddition reactions, were proven by X-ray crystal structure analysis. semanticscholar.org Similarly, the relative stereochemistry of fused tetracyclic pyrano-ketal-lactones, synthesized via a Brønsted acid-promoted cyclodimerization of α,β-unsaturated γ-ketoesters, was assigned through X-ray diffraction. researchgate.net These examples underscore the power of X-ray crystallography to provide definitive structural evidence for complex intermediates and products derived from reactions of γ-ketoesters.

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediate Detection

Understanding the mechanism of a chemical reaction requires knowledge of its kinetics and the identification of any transient intermediates that may form. In-situ spectroscopic monitoring involves analyzing a reaction mixture as it proceeds, without altering the reaction conditions. This real-time analysis provides a continuous stream of data on the concentration of reactants, products, and intermediates.

While direct in-situ monitoring of reactions involving this compound using techniques like probe-based FTIR or NMR is a powerful approach, a common and practical method for tracking reaction progress and kinetics is through periodic, automated sampling and analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is frequently employed for this purpose. csic.es

A key application is in monitoring enzyme-catalyzed reactions, such as the aldol addition of a keto-acid to an aldehyde. In one study, the reaction progress was monitored by withdrawing small samples from the reaction mixture at set time intervals. csic.es These samples were diluted, and the concentrations of the substrate and the aldol adduct product were quantified by HPLC. csic.es This method allows for the calculation of initial reaction rates (v₀) and the determination of total conversion over time, providing critical kinetic data for enzyme characterization. csic.es

Table 3: Spectroscopic and Chromatographic Methods for Reaction Monitoring

| Technique | Type of Information | Application Example | Reference |

|---|---|---|---|

| HPLC-UV | Quantitative concentration of reactants/products over time. | Monitoring aldol addition by quantifying substrate and product peak areas. | csic.es |

| NMR Spectroscopy | Structural information, concentration changes of species with magnetically active nuclei. | Following the conversion of reactants to products in solution. | uva.nl |

| UV-Vis Spectroscopy | Concentration changes of chromophore-containing species. | Tracking the formation or consumption of conjugated systems. | uva.nl |

By plotting concentration versus time, detailed kinetic profiles can be constructed, which are essential for optimizing reaction conditions and elucidating reaction mechanisms. For example, detecting the build-up and subsequent decay of a particular spectroscopic or chromatographic signal can provide direct evidence for a transient intermediate, a crucial step in confirming a proposed reaction pathway. acs.org

Future Research Directions and Emerging Challenges

Development of Asymmetric Catalytic Systems for Enantioselective Transformations

The prochiral ketone functionality and the reactive alkyne group in Methyl 4-oxohex-5-ynoate present significant opportunities for the development of enantioselective transformations. Future research will likely focus on creating chiral environments to control the stereochemical outcome of reactions at these sites.

Key areas of investigation include:

Asymmetric Hydrogenation and Transfer Hydrogenation: The development of chiral transition-metal catalysts (e.g., based on Ruthenium, Rhodium, or Iridium) with chiral ligands is a primary goal for the enantioselective reduction of the ketone to a chiral alcohol. This would provide access to valuable chiral synthons.

Enantioselective Nucleophilic Addition to the Ketone: The use of chiral organocatalysts or chiral Lewis acids can direct the facial selectivity of nucleophilic additions (e.g., alkynylation, cyanation) to the carbonyl group.

Asymmetric Cycloadditions: The alkyne moiety is a prime candidate for various cycloaddition reactions. Chiral catalysts could enable enantioselective [2+2+2] cycloadditions with other alkynes or [3+2] cycloadditions with azides or nitrones, leading to complex carbocyclic and heterocyclic structures with high stereocontrol.

Palladium-Catalyzed Asymmetric Allylic Substitution: While not directly applicable to the starting molecule, derivatives of this compound could be designed to undergo palladium-catalyzed asymmetric allylic substitution, a powerful C-C and C-X bond-forming reaction. uni-hamburg.de

A significant challenge lies in achieving high levels of both chemo- and enantioselectivity, given the multiple reactive sites in the molecule. Catalyst design will need to differentiate between the ketone and alkyne functionalities to prevent undesired side reactions.

Table 1: Potential Asymmetric Catalytic Systems for this compound

| Catalytic System | Target Transformation | Potential Chiral Mediator | Desired Outcome |

|---|---|---|---|

| Asymmetric Reduction | Ketone Reduction | Chiral Ru/Rh-phosphine complexes | Enantioenriched secondary alcohol |

| Asymmetric Addition | Alkyne Functionalization | Chiral Lewis Acids (e.g., Ti, Cu) | Chiral vinyl species or heterocyclic products |

| Asymmetric Cycloaddition | Alkyne Cyclization | Chiral Rhodium or Iridium complexes | Enantioenriched carbocycles/heterocycles |

| Organocatalysis | Conjugate Addition | Chiral primary or secondary amines | Stereocontrolled addition to α,β-unsaturated derivatives |

Exploration of Bio-inspired and Enzyme-Catalyzed Reactions

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govmdpi.com The application of enzymes and bio-inspired catalysts to this compound is a promising research avenue that remains largely unexplored.

Future research efforts could be directed towards:

Enzymatic Reduction: Oxidoreductases, including alcohol dehydrogenases from various microorganisms (e.g., Baker's yeast), could be screened for the enantioselective reduction of the ketone. Research on related substrates like methyl 3-oxohex-5-enoate has shown that Baker's yeast can provide enantiomerically enriched hydroxy esters. researchgate.netresearchgate.net

Enzymatic Hydrolysis: Lipases and esterases could be employed for the selective hydrolysis of the methyl ester, potentially in a kinetic resolution process if applied to a racemic mixture of a derivative.

Bio-inspired Catalysis: The design of synthetic catalysts that mimic the active sites of enzymes is a growing field. academie-sciences.fr For instance, iron- or copper-based complexes inspired by monooxygenases or dioxygenases could be developed to catalyze selective oxidation or hydration reactions on the alkyne or adjacent positions. academie-sciences.fr

The primary challenges include enzyme stability in the presence of organic substrates, finding enzymes with high activity and selectivity for this specific non-natural substrate, and the potential for enzyme inhibition by the substrate or product. nih.gov

Table 2: Potential Biocatalytic Transformations for this compound

| Enzyme Class | Transformation | Potential Reaction | Benefit |

|---|---|---|---|

| Oxidoreductases | Ketone Reduction | (R)- or (S)-4-hydroxy-hex-5-ynoate synthesis | High enantioselectivity under mild conditions |

| Hydrolases (Lipases/Esterases) | Ester Hydrolysis | Selective cleavage of the methyl ester | Access to the corresponding carboxylic acid |

| Lyases | Hydration of Alkyne | Conversion of alkyne to a methyl ketone | Regioselective hydration without toxic metal catalysts |

Green Chemistry Principles in the Synthesis and Application of this compound

Integrating the principles of green chemistry into the lifecycle of this compound is crucial for developing sustainable chemical processes. researchgate.net Future research will focus on minimizing the environmental footprint of its synthesis and subsequent transformations.

Key strategies to be explored include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Cycloaddition and rearrangement reactions are inherently atom-economical. rsc.org

Use of Renewable Feedstocks: Investigating synthetic pathways that start from bio-based platform molecules rather than petroleum-based precursors. rsc.org

Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical CO₂, or ionic liquids. researchgate.netmdpi.com Similarly, toxic reagents should be substituted with more benign ones.

Catalysis: Emphasizing the use of catalytic methods (over stoichiometric reagents) to reduce waste. This includes developing highly active catalysts that can be used at low loadings and are recyclable. rsc.org

A major challenge is the direct synthesis of this compound from simple, renewable precursors in a high-yield, single-step process. Current multi-step syntheses often generate significant waste, highlighting the need for more efficient and greener methodologies.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to this compound Chemistry | Example/Goal |

|---|---|---|

| Prevention | Develop synthetic routes with fewer steps and less waste. | One-pot synthesis from simple precursors. |

| Atom Economy | Utilize reactions like cycloadditions or isomerizations. | Diels-Alder reaction using the alkyne as a dienophile. |

| Safer Solvents | Replace chlorinated solvents (e.g., CH₂Cl₂) with water or ethanol (B145695). | Performing reactions in aqueous media or solvent-free conditions. mdpi.comrsc.org |

| Catalysis | Use of recyclable heterogeneous or homogeneous catalysts. | Employing solid-supported catalysts for easy separation and reuse. |

Computational-Experimental Synergy for Accelerated Discovery and Optimization

The integration of computational chemistry with experimental work can significantly accelerate the discovery and optimization of synthetic routes involving this compound.

This synergistic approach involves:

Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies. This can provide insights into reaction mechanisms and explain observed regioselectivity and stereoselectivity.

Catalyst Screening: Computationally screening libraries of potential catalysts to predict their efficacy for a specific transformation before committing to experimental synthesis and testing. This saves time and resources.

Predicting Properties: Calculating spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new compounds and intermediates.

The primary challenge is the accuracy of computational models, which must be continuously validated and refined with experimental data. Developing predictive models that can handle the complexity of solvated, multi-component catalytic systems remains an active area of research.

Table 4: Synergy Between Computational and Experimental Methods

| Research Phase | Computational Tool | Experimental Validation |

|---|---|---|

| Reaction Design | DFT calculations of reaction energies | Small-scale screening of predicted optimal conditions. |

| Catalyst Selection | Virtual screening of chiral ligands | Synthesis and testing of top-performing catalyst candidates. |

| Mechanism Study | Transition state analysis | Kinetic studies and intermediate trapping experiments. |

| Product Characterization | Prediction of NMR spectra | Comparison with experimentally obtained spectroscopic data. |

Integration with Flow Chemistry and Automation for Scalable and Sustainable Synthesis

Flow chemistry offers numerous advantages over traditional batch processing for the synthesis and application of this compound, particularly regarding safety, scalability, and consistency. rsc.orguc.pt

Future research will likely focus on:

Developing Continuous Synthesis: Designing flow reactor setups for the multi-step synthesis of this compound, potentially telescoping several reactions without intermediate isolation and purification.

Improving Safety: Using flow chemistry to handle hazardous reagents or unstable intermediates safely. The small reactor volumes minimize the risk associated with highly exothermic or explosive reactions. dtu.dk

Automated Optimization: Combining flow reactors with automated systems and in-line analytical tools (e.g., HPLC, IR) to rapidly screen reaction conditions (temperature, pressure, concentration, residence time) and identify optimal parameters. syrris.jp

Scalability: Translating optimized flow conditions to larger-scale production by "numbering-up" (running multiple reactors in parallel) or by running the system for longer periods, which is often more straightforward than scaling up batch reactors. dtu.dk

A key challenge is managing reactions that involve solids or generate precipitates, which can clog the narrow channels of flow reactors. dtu.dk Developing robust methods for solid handling in continuous systems is an ongoing engineering challenge.

Table 5: Comparison of Batch vs. Flow Synthesis for this compound Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor, risk of local hot spots | Excellent, high surface-to-volume ratio |

| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer due to small reaction volumes |

| Scalability | Complex, often requires re-optimization | Simpler, by extending run time or numbering-up |

| Reproducibility | Can be variable batch-to-batch | High, due to precise control of parameters |

| Process Optimization | Slow, one experiment at a time | Rapid, via automated screening of conditions syrris.jp |

Q & A

Q. What are the best practices for reporting experimental data on this compound in publications?

- Methodological Answer :

- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms).

- Processed Data : Highlight in figures/tables (e.g., yield vs. temperature plots).

- Uncertainty Analysis : Report standard deviations from triplicate trials and instrument error margins (e.g., ±0.1% for HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.